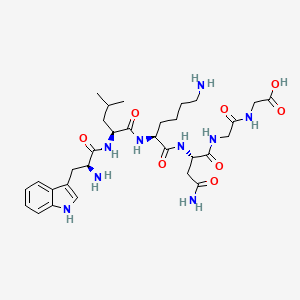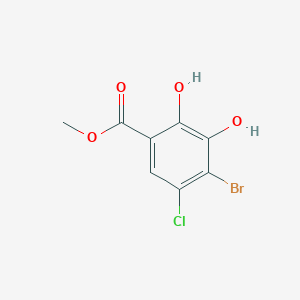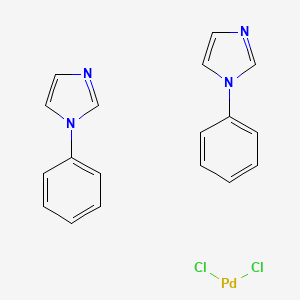
Palladium, dichlorobis(1-phenyl-1H-imidazole)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium, dichlorobis(1-phenyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated with two chloride ions and two 1-phenyl-1H-imidazole ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of palladium, dichlorobis(1-phenyl-1H-imidazole)- typically involves the reaction of palladium(II) chloride with 1-phenyl-1H-imidazole in a suitable solvent. One common method involves dissolving palladium(II) chloride in a mixture of methanol and dichloromethane, followed by the slow addition of 1-phenyl-1H-imidazole. The reaction mixture is then refluxed at room temperature for 24 hours, resulting in a color change from light yellow to dark yellow. The solution is filtered and allowed to evaporate slowly, yielding yellow crystals of the desired compound .
Industrial Production Methods: While specific industrial production methods for palladium, dichlorobis(1-phenyl-1H-imidazole)- are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Palladium, dichlorobis(1-phenyl-1H-imidazole)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The palladium center can participate in redox reactions, altering its oxidation state.
Catalytic Reactions: The compound can act as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like triphenylphosphine or amines in solvents such as dichloromethane or toluene.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Catalytic Reactions: Often conducted in the presence of bases like potassium carbonate and solvents like ethanol or dimethylformamide.
Major Products:
Substitution Reactions: Yield new palladium complexes with different ligands.
Oxidation and Reduction Reactions: Result in palladium species with altered oxidation states.
Catalytic Reactions: Produce coupled organic products, such as biaryls in Suzuki-Miyaura reactions.
Scientific Research Applications
Palladium, dichlorobis(1-phenyl-1H-imidazole)- has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling and C-H activation.
Biology: Investigated for its potential in biological assays and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in material science for the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which palladium, dichlorobis(1-phenyl-1H-imidazole)- exerts its effects involves the coordination of the palladium center with various substrates. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, enabling the transformation of reactants into products. The 1-phenyl-1H-imidazole ligands stabilize the palladium center and influence its reactivity by modulating the electronic environment around the metal.
Comparison with Similar Compounds
Palladium, dichlorobis(triphenylphosphine): Another palladium complex with triphenylphosphine ligands, commonly used in catalysis.
Palladium, dichlorobis(1-methyl-1H-imidazole): Similar to the compound but with methyl-substituted imidazole ligands.
Palladium, dichlorobis(1-benzyl-1H-imidazole): Features benzyl-substituted imidazole ligands.
Uniqueness: Palladium, dichlorobis(1-phenyl-1H-imidazole)- is unique due to the presence of the phenyl group on the imidazole ligand, which can influence the electronic properties and steric environment of the palladium center. This can result in different reactivity and selectivity compared to other palladium complexes.
Properties
Molecular Formula |
C18H16Cl2N4Pd |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
dichloropalladium;1-phenylimidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Pd/c2*1-2-4-9(5-3-1)11-7-6-10-8-11;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI Key |
NMGSBXWUCWPEPQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2.C1=CC=C(C=C1)N2C=CN=C2.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
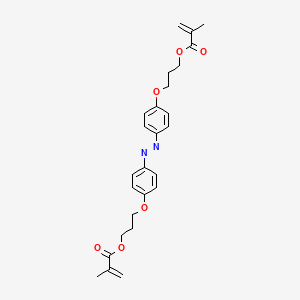


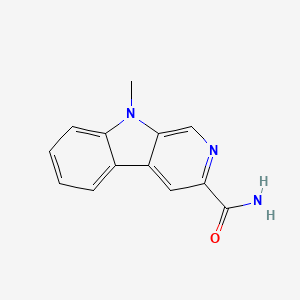
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
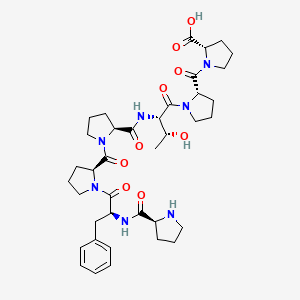
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
